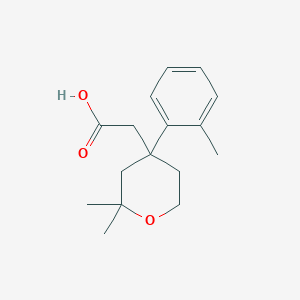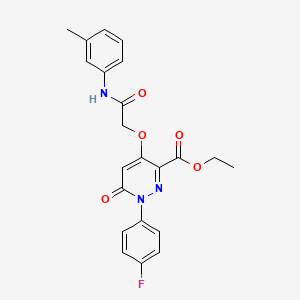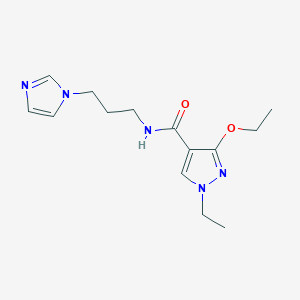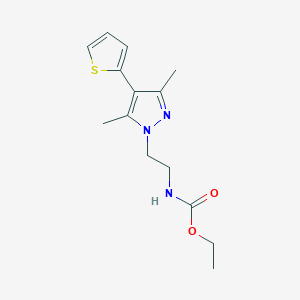
N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides, such as the one in your query, are a group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . For instance, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of a target compound .作用機序
N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-methoxybenzamide exerts its biological effects by selectively inhibiting the activity of CK2, a protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is considered a promising target for anticancer therapy. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and physiological effects:
This compound has been shown to modulate various biochemical and physiological processes, including the activity of transcription factors, the expression of cytokines and chemokines, and the production of reactive oxygen species. It has also been found to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, suggesting its potential as a combination therapy.
実験室実験の利点と制限
N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its low toxicity, and its ability to penetrate the blood-brain barrier. However, its solubility in aqueous solutions is limited, and it may require the use of organic solvents for in vitro studies. In addition, its effects may vary depending on the cell type and experimental conditions.
将来の方向性
Several future directions for the research on N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-methoxybenzamide can be identified, including the development of more potent and selective CK2 inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the evaluation of its potential as a therapeutic agent for a wide range of diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, the use of this compound in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic efficacy.
合成法
The synthesis of N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyclopentylsulfamide in the presence of triethylamine to yield the desired product. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-methoxybenzamide has been extensively studied in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, this compound has been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-4-5-12(11-14)15(18)16-9-10-22(19,20)17-13-6-2-3-7-13/h4-5,8,11,13,17H,2-3,6-7,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJACOJYMDGTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2783514.png)


![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)




![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2783531.png)